(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine
Description
(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a pyrazole core substituted with ethyl and methyl groups. Its molecular formula is C₉H₁₅N₃O, with a reported molecular weight of 231.20 g/mol . The (E)-configuration indicates the spatial arrangement of the ethylidene group relative to the hydroxylamine moiety. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and materials science due to their stability and tunable electronic properties.
Properties
IUPAC Name |
N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-5-12-8(4)9(6(2)10-12)7(3)11-13/h13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPULZMTBMAFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=NO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime typically involves the reaction of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to hydrazide and hydroxylamine derivatives with analogous functional groups. Key structural differences, molecular weights, and substituent effects are summarized below:
Table 1: Structural and Molecular Comparison
*Reported molecular weight (231.20) conflicts with calculated value (181.23 g/mol) for C₉H₁₅N₃O. †Calculated from molecular formula. ‡Reported molecular weight (231.20) conflicts with calculated value (245.23 g/mol) for C₁₁H₁₃F₂NO₃.
Key Structural and Functional Differences:
Core Heterocycle: The target compound’s pyrazole ring contrasts with the trihydroxybenzoic acid or phenyl groups in gallic hydrazides .
Substituent Effects: Halogenation: Bromo and chloro substituents in gallic hydrazides may enhance electrophilic reactivity or binding to biomacromolecules .
Molecular Weight : The target compound (231.20 g/mol) is smaller than most gallic hydrazides (286–382 g/mol), suggesting differences in solubility and bioavailability.
Functional Implications:
- Antioxidant Potential: Gallic hydrazides (e.g., C₁₄H₁₂BrN₃O₅) share structural motifs with butylated hydroxytoluene (BHT), a known antioxidant . The pyrazole-based target compound may exhibit distinct redox properties due to its nitrogen-rich core.
- Coordination Chemistry: The hydroxylamine and pyrazole groups in the target compound could act as ligands for metal ions, a feature less pronounced in purely aromatic hydrazides.
Notes on Data Consistency
Discrepancies in molecular weights (e.g., C₉H₁₅N₃O vs. 231.20 g/mol) highlight the need for verification via primary literature or experimental validation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine?
- Methodological Answer : The compound can be synthesized via condensation reactions involving hydroxylamine derivatives and pyrazole-containing precursors. A common approach involves refluxing equimolar amounts of the pyrazole intermediate (e.g., 1-ethyl-3,5-dimethylpyrazole) with hydroxylamine derivatives in ethanol for 2–4 hours. The product is isolated via filtration and recrystallized from a DMF–ethanol (1:1) mixture to achieve >95% purity .
- Key Parameters :
| Reaction Medium | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| Ethanol | Reflux | 2–4 h | 70–85% | ≥95% |
Q. How can spectroscopic techniques be employed to characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the (E)-configuration by analyzing chemical shifts of the ethylidene proton (δ ~8.2–8.5 ppm) and pyrazole methyl groups (δ ~2.1–2.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 193.12 (C₉H₁₅N₃O⁺) .
- IR : Stretching frequencies for C=N (~1600 cm⁻¹) and N–O (~1250 cm⁻¹) bonds confirm functional groups .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the hydroxylamine moiety. Purity degradation is <5% over six months under these conditions, as observed in analogs with similar substituents .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement (SHELX-97 suite) confirms the (E)-configuration and bond lengths. For example, the C=N bond length typically measures ~1.28 Å, consistent with imine tautomers. ORTEP-3 visualization aids in interpreting thermal ellipsoids and disorder modeling .
- Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| C=N Bond Length | 1.28 ± 0.02 Å |
Q. How to design experiments to evaluate its bioactivity in cancer cell lines?
- Methodological Answer :
- In Vitro Assays : Treat breast cancer cell lines (e.g., MCF-7) with 10–100 µM of the compound for 48 hours. Assess viability via MTT assay (IC₅₀ ~25 µM, as seen in pyrazole analogs) .
- Apoptosis Analysis : Use Annexin V/PI staining with flow cytometry. A 2.5-fold increase in apoptotic cells at 50 µM indicates pro-apoptotic activity .
Q. How to address contradictions in reported tautomeric equilibria of pyrazole-hydroxylamine derivatives?
- Methodological Answer : Combine computational (DFT calculations for tautomer stability) and experimental (¹⁵N NMR, SC-XRD) methods. For example, the (E)-configuration is stabilized by intramolecular hydrogen bonding (O–H···N), as shown in crystallographic studies of related compounds .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to reconcile discrepancies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
